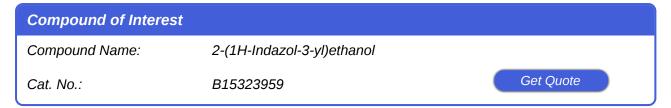


A Comparative Guide to Indazole Derivatives in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity for various biological targets. This guide provides a comparative analysis of three distinct classes of indazole derivatives, highlighting their performance as kinase inhibitors and receptor antagonists, supported by experimental data.

Introduction to Indazole Derivatives

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This aromatic system is a key feature in a variety of pharmacologically active molecules.

[1] The ability to modify the indazole core at multiple positions has led to the development of drugs targeting a diverse array of proteins involved in diseases such as cancer and inflammation.

[2] This guide will delve into specific examples of indazole derivatives that have been developed as pan-Pim kinase inhibitors, PI3K inhibitors, and CCR4 antagonists, providing a comparative overview of their biological performance.

Pan-Pim Kinase Inhibitors: 3-(Pyrazin-2-yl)-1H-indazole Derivatives



The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[3][4] Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.[5] A series of 3-(pyrazin-2-yl)-1H-indazole derivatives has been identified as potent pan-Pim kinase inhibitors.[6]

Experimental Data

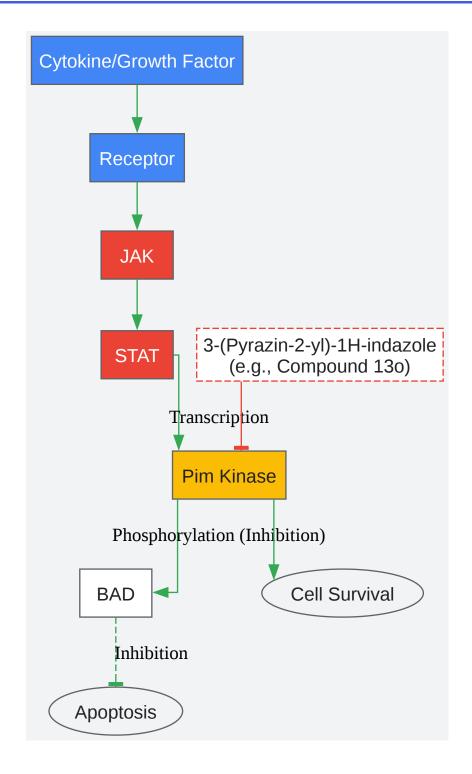
The following table summarizes the in vitro potency of a representative compound from this series, compound 13o.

| Compound | Target | IC50 (nM)[7] | Cellular Assay (KMS-12) IC50 (µM) |
|----------|--------|--------------|--------------------------------------|
| 130 | Pim-1 | 0.4 | 0.03 |
| Pim-2 | 1.1 | | |
| Pim-3 | 0.4 | _ | |

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, Pim kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein BAD, thereby promoting cell survival. Inhibition of Pim kinases can thus lead to the reactivation of apoptotic pathways in cancer cells.





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Caption: Pim Kinase Signaling Pathway and Inhibition.

PI3K Inhibitor: GDC-0941 (Pictilisib)



The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[8] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers.[1][8] GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor featuring an indazole moiety.[9][10]

Experimental Data

The following tables summarize the in vitro potency and pharmacokinetic properties of GDC-0941.

In Vitro Potency

| Target | IC50 (nM)[11][12] | Cellular p-Akt Inhibition (U87MG cells) IC50 (nM) [11] |
|--------|-------------------|--------------------------------------------------------------|
| ΡΙ3Κα | 3 | 46 |
| РІЗКβ | 33 | |
| ΡΙ3Κδ | 3 | _ |
| РІЗКу | 75 | |

Pharmacokinetic Properties in Preclinical Species[12]

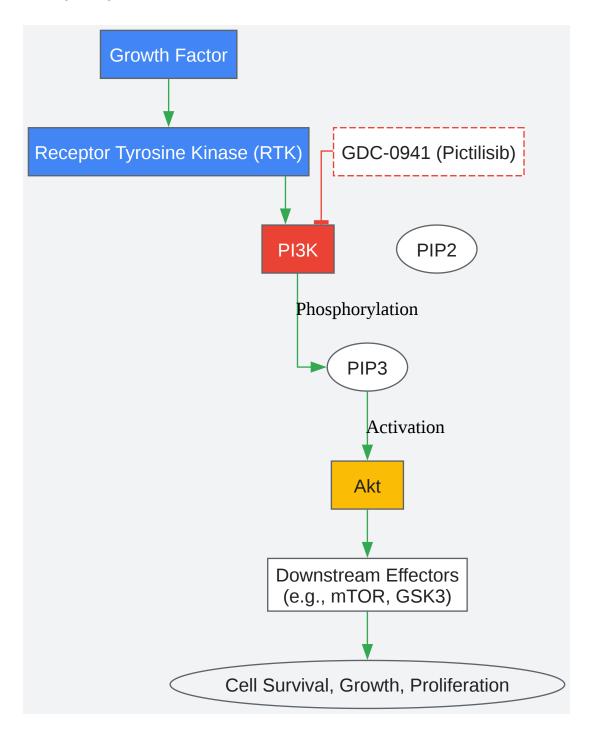
| Species | Oral Bioavailability (%) | Half-life (h) |
|---------|--------------------------|---------------|
| Mouse | 77.9 | 1.2 |
| Rat | 46.5 | 2.5 |
| Dog | 41.8 | 3.9 |

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is activated by receptor tyrosine kinases (RTKs).[11] Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt.[11] Akt then phosphorylates a multitude of downstream proteins that regulate cell



survival, growth, and proliferation.[1][11] GDC-0941 inhibits PI3K, thereby blocking the entire downstream signaling cascade.



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Caption: PI3K/Akt Signaling Pathway and Inhibition.



CCR4 Antagonist: GSK2239633A

CC-chemokine receptor 4 (CCR4) is a key receptor involved in the trafficking of Th2 lymphocytes to sites of inflammation and is implicated in allergic diseases such as asthma.[13] [14] It is also involved in the recruitment of regulatory T cells (Tregs) to the tumor microenvironment, which can suppress the anti-tumor immune response.[14][15] GSK2239633A is an indazole arylsulfonamide that acts as an allosteric antagonist of human CCR4.[9][16]

Experimental Data

The following tables summarize the in vitro and in vivo data for GSK2239633A.

In Vitro Activity[9][16]

| Assay | pIC50 | pA2 |
|-----------------------------------------------------------------|-------|------|
| [¹²⁵ I]-TARC Binding to human CCR4 | 7.96 | - |
| TARC-induced F-actin polymerization in human CD4+ CCR4+ T-cells | - | 7.11 |

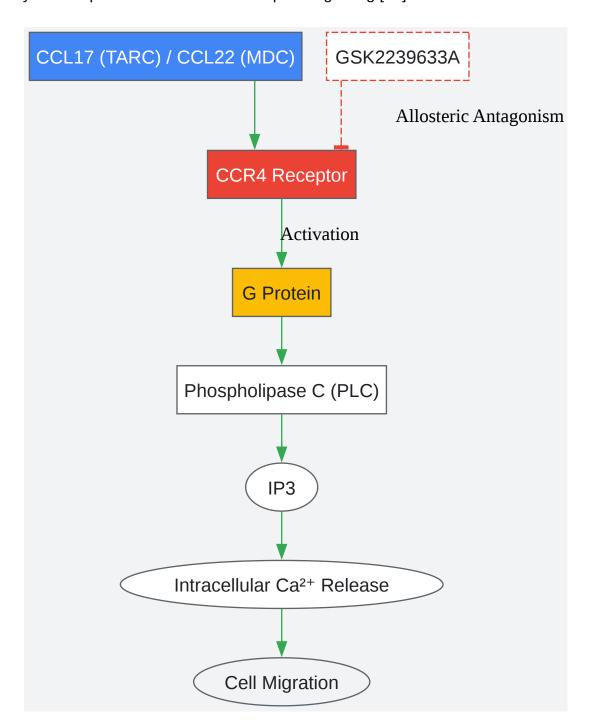
Pharmacokinetic Properties in Healthy Male Subjects (1500 mg oral dose)[17]

| Parameter | Value |
|--------------------------|-----------|
| Tmax (h) | 1.0 - 1.5 |
| t½ (h) | 13.5 |
| Oral Bioavailability (%) | ~16 |
| Mean CCR4 Occupancy (%) | 74 |

CCR4 Signaling Pathway



CCR4 is a G protein-coupled receptor (GPCR).[15] Binding of its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), activates downstream signaling pathways, including the mobilization of intracellular calcium, leading to cell migration.[15] As an antagonist, GSK223963-3A binds to an allosteric site on CCR4, preventing the conformational changes necessary for receptor activation and subsequent signaling.[16]



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Caption: CCR4 Signaling Pathway and Antagonism.

Experimental Protocols Pim Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against a Pim kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Materials:

- Pim Kinase (e.g., PIM1)
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer (Alexa Fluor® 647-labeled)
- Kinase Buffer
- Test Compound (Indazole Derivative)
- 384-well plate
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare a serial dilution of the test compound in kinase buffer.
- In a 384-well plate, add 5 μL of the test compound dilution to the respective wells.
- Prepare a mixture of the Pim kinase and the Eu-anti-Tag antibody in kinase buffer.
- Add 5 μL of the kinase/antibody mixture to each well.
- Add 5 μL of the kinase tracer to each well to initiate the binding reaction.



- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
- Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PI3K Inhibition Assay (HTRF® Assay)

This protocol provides a general method for measuring the activity of PI3K inhibitors using a Homogeneous Time Resolved Fluorescence (HTRF) assay that detects the product of the kinase reaction, PIP3.[18][19]

Materials:

- PI3K enzyme (e.g., PI3Kα)
- PIP2 (substrate)
- ATP
- HTRF® Detection Reagents (e.g., Biotin-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-XL665)
- · Reaction Buffer
- Test Compound (e.g., GDC-0941)
- 384-well plate
- HTRF®-compatible plate reader

Procedure:

Prepare a serial dilution of the test compound in the reaction buffer.



- In a 384-well plate, add the test compound to the appropriate wells.
- Prepare a mixture of the PI3K enzyme and PIP2 substrate in the reaction buffer.
- Add the enzyme/substrate mixture to each well.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution containing EDTA.
- Add the HTRF® detection reagents to each well.
- Incubate the plate at room temperature for 1 hour to allow for the detection complex to form.
- Read the plate on an HTRF®-compatible plate reader.
- Calculate the HTRF® ratio and determine the IC50 value of the inhibitor.

CCR4 Antagonism Assay (Calcium Flux Assay)

This protocol describes a general method to assess the antagonist activity of a compound on CCR4 by measuring changes in intracellular calcium levels upon chemokine stimulation.[14]

Materials:

- Cells expressing CCR4 (e.g., CCR4-transfected cell line or primary T-cells)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
- CCR4 ligand (e.g., CCL17/TARC)
- Test Compound (e.g., GSK2239633A)
- Assay Buffer
- Flow cytometer or fluorescence plate reader with kinetic reading capabilities



Procedure:

- Harvest the CCR4-expressing cells and resuspend them in the assay buffer.
- Load the cells with the calcium-sensitive dye by incubating them with the dye for 30-60 minutes at 37°C.
- Wash the cells to remove any excess dye.
- Resuspend the cells in the assay buffer and pre-incubate them with a serial dilution of the test compound for a specified time.
- Establish a baseline fluorescence reading using a flow cytometer or plate reader.
- Stimulate the cells by adding the CCR4 ligand (e.g., TARC).
- Immediately measure the change in fluorescence over time.
- The inhibition of the calcium flux by the test compound is used to determine its antagonist activity and calculate the IC50 value.

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